

# 3-Amino-4-pyrazolecarbonitrile CAS number

## 16617-46-2

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: 3-Amino-4-pyrazolecarbonitrile

Cat. No.: B176504

[Get Quote](#)

An In-depth Technical Guide on **3-Amino-4-pyrazolecarbonitrile** (CAS: 16617-46-2)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Amino-4-pyrazolecarbonitrile** is a pivotal heterocyclic building block in the realm of medicinal chemistry and organic synthesis. Its structural features, comprising a pyrazole ring substituted with both an amino group and a nitrile group, make it a versatile precursor for the synthesis of a wide array of fused heterocyclic systems. This guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral data, and its significant role as a key intermediate in the production of prominent pharmaceutical agents such as the hypnotic drug Zaleplon and the anti-cancer drug Ibrutinib.

## Physicochemical and Structural Data

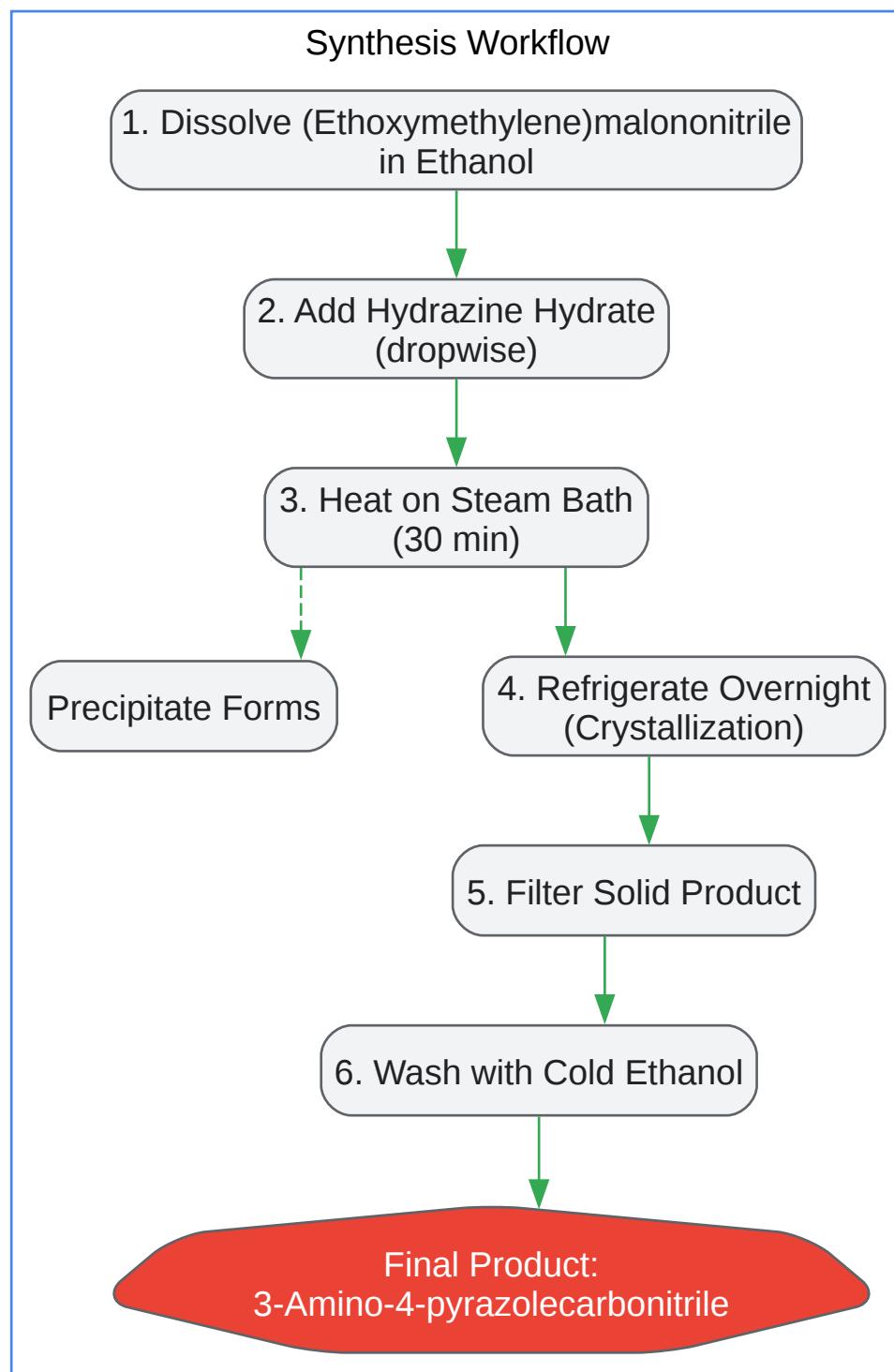
**3-Amino-4-pyrazolecarbonitrile** is typically a tan or white to light yellow crystalline solid.<sup>[1]</sup> It exhibits low solubility in water but is more soluble in polar organic solvents like alcohols and DMF.<sup>[1][2]</sup>

## Table 1: Physicochemical Properties

| Property          | Value                                            | Reference(s)                                                |
|-------------------|--------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 16617-46-2                                       | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Formula | C <sub>4</sub> H <sub>4</sub> N <sub>4</sub>     | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Molecular Weight  | 108.10 g/mol                                     | <a href="#">[3]</a> <a href="#">[4]</a>                     |
| Appearance        | Tan Crystalline Solid                            | <a href="#">[2]</a>                                         |
| Melting Point     | 172-174 °C                                       | <a href="#">[2]</a> <a href="#">[4]</a>                     |
| Boiling Point     | ~476.4 °C (Predicted)                            | <a href="#">[1]</a>                                         |
| IUPAC Name        | 3-Amino-1H-pyrazole-4-carbonitrile               |                                                             |
| Synonyms          | 3-Amino-4-cyanopyrazole, 5-Amino-4-cyanopyrazole | <a href="#">[5]</a>                                         |
| SMILES            | N#CC1=CNN=C1N                                    | <a href="#">[3]</a>                                         |
| InChI Key         | FFNKBQRKZRMYCL-UHFFFAOYSA-N                      | <a href="#">[4]</a>                                         |

## Synthesis Protocols

The most common and well-documented method for synthesizing **3-Amino-4-pyrazolecarbonitrile** involves the cyclocondensation reaction of an activated malononitrile derivative with hydrazine.


### Synthesis from (Ethoxymethylene)malononitrile

This protocol describes the reaction between (ethoxymethylene)malononitrile and hydrazine hydrate.

Experimental Protocol:

- Reaction Setup: In a suitable reaction vessel, prepare a solution of (ethoxymethylene)malononitrile (8.64 g, 0.070 mol) in ethanol.

- Reagent Addition: To this solution, slowly add hydrazine hydrate (5 g, 0.156 mol) dropwise. An exothermic reaction may be observed.
- Heating: Following the addition, heat the reaction mixture on a steam bath for 30 minutes. A white precipitate will begin to form during this period.[2]
- Crystallization: After heating, transfer the reaction mixture to a refrigerator and allow it to stand overnight to ensure complete crystallization of the product.[2]
- Isolation: Collect the white solid product by filtration.
- Washing: Wash the collected solid with a small amount of pre-cooled ethanol to remove any unreacted starting materials or impurities.
- Drying: Dry the final product. The expected yield of **3-Amino-4-pyrazolecarbonitrile** is approximately 86%. [2]



[Click to download full resolution via product page](#)

A flowchart of the synthesis protocol.

## Spectroscopic Data

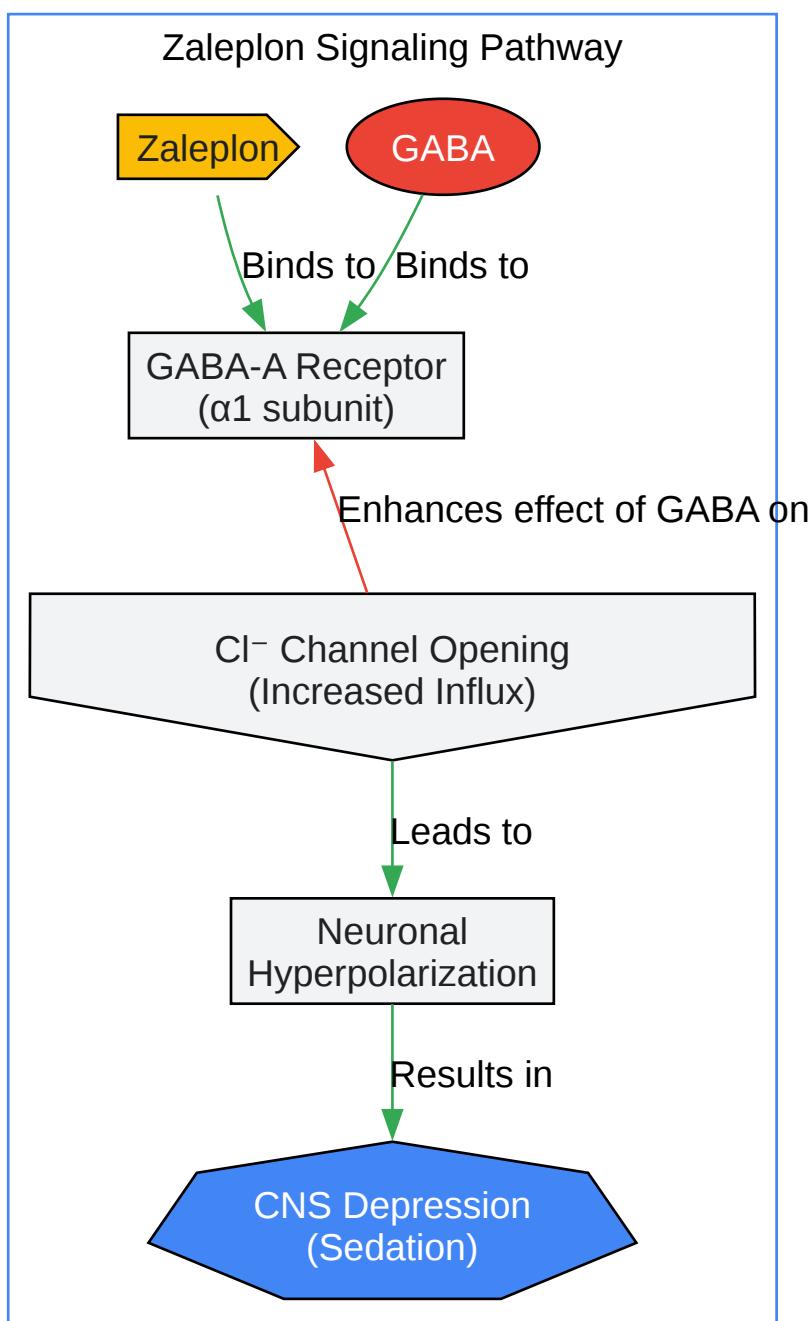
Characterization of **3-Amino-4-pyrazolecarbonitrile** is typically performed using standard spectroscopic techniques.

## Table 2: Key Spectroscopic Data

| Technique           | Data                                                                                                                                                                                                                                        | Reference(s) |
|---------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Infrared (IR)       | Key stretches observed for NH <sub>2</sub> (amino), NH (pyrazole), and C≡N (nitrile) groups.<br>Typical peaks are around 3348, 3303 (NH <sub>2</sub> ), 3193 (NH), and 2230 (C≡N) cm <sup>-1</sup> for derivatives.                         | [3]          |
| Mass Spec. (MS)     | Molecular Ion (M <sup>+</sup> ): m/z = 108.10                                                                                                                                                                                               | [3]          |
| <sup>1</sup> H NMR  | Spectra available in public databases. For a phenyl-substituted derivative, signals for NH <sub>2</sub> protons appear as a singlet around δ 6.50 ppm and the pyrazole NH proton as a broad singlet at δ 12.16 ppm in DMSO-d <sub>6</sub> . | [3]          |
| <sup>13</sup> C NMR | Spectra available in public databases.                                                                                                                                                                                                      | [6]          |

## Applications in Drug Development

**3-Amino-4-pyrazolecarbonitrile** serves as a crucial starting material for the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for sequential reactions to build more complex molecular architectures.


## Precursor to Zaleplon

Zaleplon is a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia. The synthesis of Zaleplon utilizes **3-Amino-4-pyrazolecarbonitrile** as the core scaffold upon which

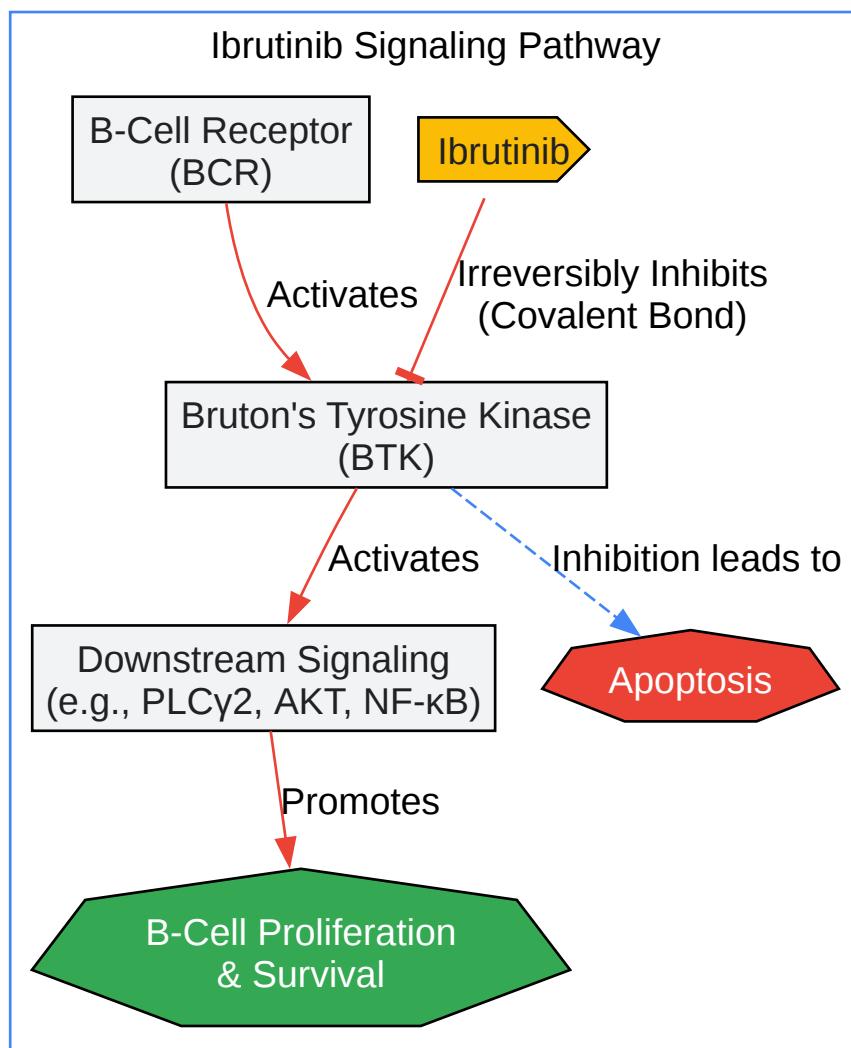
the final structure is assembled.

### Mechanism of Action: Zaleplon

Zaleplon acts as a positive allosteric modulator of the GABA-A receptor.<sup>[7]</sup> It binds selectively to the  $\alpha 1$  subunit of the receptor complex, which enhances the effect of the inhibitory neurotransmitter GABA.<sup>[7]</sup> This increased GABAergic activity leads to hyperpolarization of the neuron, reducing its excitability and resulting in sedation.<sup>[7]</sup>



[Click to download full resolution via product page](#)


Mechanism of action for Zaleplon.

## Precursor to Ibrutinib

Ibrutinib is a targeted cancer therapy used to treat B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma. It functions as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK). **3-Amino-4-pyrazolecarbonitrile** is a key component in the multi-step synthesis of this complex molecule.

### Mechanism of Action: Ibrutinib

Ibrutinib targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.<sup>[8]</sup> By forming a covalent bond with a cysteine residue (Cys481) in the BTK active site, Ibrutinib permanently disables the enzyme.<sup>[8]</sup> This action blocks downstream signaling cascades that are essential for B-cell proliferation, survival, and migration, thereby inhibiting the growth of malignant B-cells.<sup>[8][9]</sup>



[Click to download full resolution via product page](#)

Mechanism of action for Ibrutinib.

## Safety and Handling

**3-Amino-4-pyrazolecarbonitrile** is considered hazardous and should be handled with appropriate safety precautions.

- Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A full-face respirator should be used if exposure limits are exceeded.

- Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

## Conclusion

**3-Amino-4-pyrazolecarbonitrile** (CAS 16617-46-2) is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and versatile reactivity make it an essential building block for complex drug molecules. A thorough understanding of its properties, synthesis, and handling is crucial for researchers and developers working on novel therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-4-pyrazolecarbonitrile | 16617-46-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubsapp.acs.org [pubsapp.acs.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 3-Amino-4-pyrazolecarbonitrile(16617-46-2) IR Spectrum [m.chemicalbook.com]

- To cite this document: BenchChem. [3-Amino-4-pyrazolecarbonitrile CAS number 16617-46-2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b176504#3-amino-4-pyrazolecarbonitrile-cas-number-16617-46-2>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)